Eurycarpin A
Overview
Description
Eurycarpin A is an isoflavonoid analog isolated from the ethanol extract of the Chinese folk medicine Crotalaria ferruginea . It is a yellow powder with the molecular formula C20H18O5 .
Molecular Structure Analysis
The molecular structure of Eurycarpin A is represented by the formula C20H18O5 . The structure was determined to be 7,2’,4’-trihydroxy-3’-(3,3-dimethylallyl) isoflavone .Physical And Chemical Properties Analysis
Eurycarpin A is a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The molecular weight of Eurycarpin A is 338.36 g/mol .Scientific Research Applications
Analytical Techniques
Research on Eurycarpin A involves the development of analytical methods for its detection and quantification. For instance, a study by Chua, Latiff, and Ware (2018) describes a technique using ultra-performance liquid chromatography tandem mass spectrometry (UPLC‒MS/MS) to analyze herbal products containing compounds like Eurycarpin A. This method ensures the authenticity and quality of herbal medicines containing Eurycarpin A by accurately detecting its presence (Chua, Latiff, & Ware, 2018).
Genetic and Molecular Studies
In genetic research, Yue et al. (2008) characterized polymorphic loci for Solms‐laubachia eurycarpa, a medicinal herb. This study provides insights into the genetic diversity and population genetics of this species, which is crucial for conservation and breeding programs (Yue, Feldheim, Sun, & Ree, 2008).
Medicinal and Pharmacological Research
Eurycarpin A's medicinal properties are explored in various studies. For example, Tran et al. (2014) investigated the roots of Eurycoma longifolia, a plant containing Eurycarpin A, for NF-κB inhibitors. These compounds are key in the plant's anti-inflammatory properties and could have therapeutic applications (Tran et al., 2014).
In another study, Wong et al. (2012) examined the effects of Eurycarpin A on lung cancer cells. The study found that Eurycarpin A inhibited cancer cell proliferation and affected the expression of cancer cell markers, indicating its potential as an anti-cancer agent (Wong et al., 2012).
properties
IUPAC Name |
3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-7-hydroxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-11(2)3-5-14-17(22)8-7-13(19(14)23)16-10-25-18-9-12(21)4-6-15(18)20(16)24/h3-4,6-10,21-23H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCFAUGCNTZUIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C2=COC3=C(C2=O)C=CC(=C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eurycarpin A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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